2-Oxa-spiro[4.5]decane-1,6-dione is a bicyclic compound characterized by its unique spiro structure, which includes an oxygen atom within the ring system. This compound is classified under spiro compounds, notable for their complex three-dimensional arrangements that often exhibit interesting chemical properties and biological activities. The systematic name indicates the presence of a dione functional group, which contributes to its reactivity and potential applications in organic synthesis.
The compound is cataloged in various chemical databases and research articles, with significant attention given to its synthesis and applications in scientific research. Notably, it is listed in commercial chemical suppliers such as Sigma-Aldrich and BenchChem, indicating its availability for research purposes .
2-Oxa-spiro[4.5]decane-1,6-dione falls under the broader category of spiro compounds, which are defined by their unique structure where two rings share a single atom. This specific compound can be further classified as a dione due to the presence of two carbonyl (C=O) groups.
The synthesis of 2-Oxa-spiro[4.5]decane-1,6-dione can be accomplished through several methods, including:
The synthetic pathways often require careful control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity. The use of commercially available reagents simplifies the process and enhances accessibility for researchers .
The molecular formula for 2-Oxa-spiro[4.5]decane-1,6-dione is . The structure features a spiro configuration where the oxygen atom is integrated into the ring system, influencing its chemical behavior.
2-Oxa-spiro[4.5]decane-1,6-dione can participate in various chemical reactions due to its functional groups:
The reaction conditions must be optimized to prevent side reactions and ensure high selectivity towards desired products .
The mechanism of action for reactions involving 2-Oxa-spiro[4.5]decane-1,6-dione typically involves the following steps:
The reaction mechanisms can vary significantly based on substituents on the nucleophile and reaction conditions employed.
Relevant data indicate that careful handling is necessary due to potential reactivity with moisture or reactive chemicals .
2-Oxa-spiro[4.5]decane-1,6-dione has several scientific applications:
Spirocyclic architectures, characterized by a shared atom connecting two perpendicular rings, represent a structurally constrained and three-dimensionally complex chemotype increasingly valued in drug discovery. The inherent rigidity of spiro systems reduces conformational flexibility, often translating to enhanced target selectivity, improved metabolic stability, and optimal pharmacokinetic profiles compared to planar aromatic structures. Among these, the spiro[4.5]decane motif—consisting of a cyclohexane ring fused via a spiro carbon to a cyclopentane or heterocyclic ring—has demonstrated exceptional versatility. The introduction of oxygen heteroatoms, yielding 2-oxa variants, further modulates electronic properties, polarity, and hydrogen-bonding capacity, creating unique opportunities for interaction with biological targets, particularly within the central nervous system (CNS). The compound 2-Oxa-spiro[4.5]decane-1,6-dione (CAS: 345914-29-6), with its dione functionality and embedded oxygen heteroatom, exemplifies this promising scaffold, serving as a synthetic precursor and bioactive core structure in neurotherapeutic development [1] .
Table 1: Fundamental Characteristics of 2-Oxa-spiro[4.5]decane-1,6-dione
Property | Value/Descriptor |
---|---|
IUPAC Name | 2-Oxaspiro[4.5]decane-1,6-dione |
CAS Registry Number | 345914-29-6 |
Molecular Formula | C₉H₁₂O₃ |
Molecular Weight | 168.19 g/mol |
Physical Form | Colorless Liquid |
Purity | ≥ 96% |
InChI Key | AXWDOKOHCDNZPV-UHFFFAOYSA-N |
SMILES | O=C1OCCC12C(CCCC2)=O |
Key Vendors | J & W Pharmlab LLC, Ambeed, Fluorochem (Discontinued) |
Spiro[4.5]decane-based structures have emerged as privileged scaffolds for CNS drug discovery due to their ability to cross the blood-brain barrier (BBB) and engage complex neurological targets. The 2-oxa-spiro[4.5]decane-1,6-dione framework, specifically, shares significant structural homology with pharmacophores exhibiting neurotrophic, neurogenic, and anti-neuroinflammatory activities. Research on closely related analogues, particularly the 2-oxa-spiro[5.4]decane system, demonstrates potent in vitro and in vivo neurotrophic effects. These compounds activate the TrkB-PI3K-AKT-CREB signaling pathway—a critical cascade for neuronal survival, growth, and synaptic plasticity—implicated in the pathophysiology of stroke, depression, and neurodegenerative disorders [7].
Beyond neurotrophic support, derivatives incorporating this core demonstrate dual neurogenic and anti-neuroinflammatory functionality. In vivo models, including acute cerebral stroke, reveal significant neuroprotection, attributed to the compound's ability to simultaneously promote neuronal growth and survival while suppressing pro-inflammatory cytokines like IL-1α and IL-6 within the brain parenchyma. This trifunctional activity (neurotrophic, neurogenic, anti-inflammatory) positions the 2-oxa-spiro[4.5]decane scaffold as a uniquely versatile candidate for treating disorders characterized by neuronal loss coupled with neuroinflammation, such as ischemic stroke, major depressive disorder, and potentially Alzheimer's disease [7]. The structural rigidity imposed by the spiro junction and the polarity introduced by the oxygen atom and dione functionalities are believed to contribute to optimal target engagement within neural tissues and favorable distribution properties.
The exploration of spirocyclic diones in medicinal chemistry, particularly succinimide and glutarimide derivatives, has a rich history centered around neurological applications. Early investigations focused on simple spirosuccinimides (2-azaspiro[4.4/4.5]alkane-1,3-diones) as anticonvulsants. Structure-activity relationship (SAR) studies established that the spirocyclic component, especially the size of the spiro-fused cycloalkyl ring (cyclopentane vs. cyclohexane), was crucial for potency in seizure models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione demonstrated significant efficacy (ED₅₀ = 72.61 mg/kg in MES), whereas expanding the spiro ring to a [4.5]decane (cyclohexane) system generally reduced activity [9].
The strategic incorporation of oxygen into these spiro frameworks marked a significant evolution. Replacing nitrogen in the imide ring or carbon in the alicyclic ring with oxygen aimed to fine-tune electronic properties, lipophilicity, and metabolic stability. The synthesis of 6,10-dioxaspiro[4.5]decane-7,9-dione intermediates enabled access to benzylidene derivatives like 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, characterized by single-crystal X-ray diffraction. These studies revealed key conformational features—envelope or half-chair puckering in the cyclopentane ring and planar benzylidene moieties—stabilized by intramolecular hydrogen bonds (C–H···O, O–H···O) and π-stacking interactions, providing a structural foundation for understanding ligand-receptor interactions [10].
Concurrently, research shifted towards exploiting the 2-oxa-spiro[4.5]decane-1,6-dione core not just as an intermediate but as a bioactive pharmacophore. Its synthesis typically involves acid-catalyzed condensation of malonic acid derivatives with cyclohexanone or cyclopentanone precursors. The presence of the 1,6-dione motif offers diverse sites for functionalization (e.g., enolization, nucleophilic addition at carbonyls) and contributes to hydrogen-bonding networks critical for target binding. This scaffold's journey reflects a broader trend: moving from simple anticonvulsant spirosuccinimides towards complex, multifunctional oxaspiro derivatives designed to address the multifaceted nature of CNS disorders through polypharmacology [9] [10].
Table 2: Historical Milestones in Spiro[4.5]decane-based Medicinal Chemistry
Era/Focus | Key Compound Classes | Primary Biological Activity | Structural Insights |
---|---|---|---|
Early Anticonvulsants (Late 20th C) | 2-Azaspiro[4.4]nonane-1,3-diones (Spirosuccinimides) | Maximal Electroshock Seizure (MES) Suppression; scPTZ Test | Spiro ring size critical; N-Phenylamino linker essential; ED₅₀ ~72.6 mg/kg [9] |
Oxa-Spiro Intermediates (2000s) | 6,10-Dioxaspiro[4.5]decane-7,9-diones | Synthetic Precursors for Functionalized Derivatives | Crystal structures show envelope/half-chair conformations; Stabilized by C-H···O bonds [10] |
Multifunctional CNS Scaffolds (2010s+) | 2-Oxa-spiro[4.5]decane-1,6-dione & Analogues | Neurotrophic, Neurogenic, Anti-neuroinflammatory (TrkB-PI3K-AKT-CREB activation; IL-1α/IL-6 downregulation) | Combines rigidity, polarity (O-heteroatom, diones); Enables BBB penetration & multi-target engagement [1] [7] |
The structural evolution underscores a deliberate shift: from optimizing anticonvulsant potency in relatively simple spiroimides to engineering sophisticated oxaspirodiones capable of modulating multiple neurobiological pathways. The 2-oxa-spiro[4.5]decane-1,6-dione scaffold embodies this advancement, leveraging its unique three-dimensionality and polar functionality to overcome historical limitations of spirocyclic compounds in CNS drug development, particularly bioavailability and target promiscuity. Future research will likely focus on further SAR exploration around this core, exploiting its synthetic versatility to generate derivatives with enhanced potency, selectivity, and drug-like properties for complex neurological and psychiatric indications.
Table 3: Key Structure-Activity Relationships (SAR) in Spiro[4.5]decane Derivatives
Structural Feature | Impact on Biological Activity | Example/Evidence |
---|---|---|
Spiro Ring Size ([4.5] vs [4.4]) | Smaller spiro[4.4]nonane often superior for anticonvulsant activity; [4.5]decane crucial for neurotrophic effects | N-Phenylamino-spiro[4.4]nonanedione ED₅₀ MES = 72.6 mg/kg vs weaker activity in [4.5]decane analogues [9]; Neurotrophic oxa-spiro prefers [4.5] or [5.4] decane [7] |
Presence of Oxygen Heteroatom | Enhances polarity, H-bonding capacity; Modulates metabolic stability; Critical for neurotrophic/anti-inflammatory tri-functionality | 2-Oxa substitution enables TrkB/CREB activation & cytokine downregulation not seen in carbon-only analogues [7] |
1,6-Dione vs 1,3-Dione | Alters electronic properties & potential binding modes; 1,6-dione offers distinct functionalization sites | 1,6-Dione core in 2-Oxa-spiro[4.5]decane key for activity in neuroinflammation models vs spirosuccinimide 1,3-diones [1] [7] [9] |
Substituents on Aromatic Moieties | Electron-withdrawing groups (Cl, Br) enhance anticonvulsant potency; Hydroxy/Dimethylamino groups enable π-stacking/H-bonding in crystals | 2,4-Dichloro on N-phenyl ring boosts MES activity; 4-Hydroxy/4-(Dimethylamino) benzylidene derivatives form stable crystal lattices via H-bonds [9] [10] |
Stereochemistry at Spiro Center | Chirality influences target binding affinity & selectivity; (R)-enantiomers may show distinct activity profiles | Specific enantiomers (e.g., (5R)-1-oxaspiro[4.5]decane-2,6-dione) often isolated or synthesized for targeted studies [4] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: